molecular formula C24H23NO4 B558239 Z-Phe-OBzl CAS No. 60398-41-6

Z-Phe-OBzl

Cat. No.: B558239
CAS No.: 60398-41-6
M. Wt: 289,34 g/mole
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
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Description

Chemical Identity and Nomenclature

Benzyl N-benzyloxycarbonyl-L-phenylalaninate possesses the molecular formula C₂₄H₂₃NO₄ and a molecular weight of 389.44 g/mol. The compound is officially designated with the Chemical Abstracts Service number 60379-01-3, providing unambiguous identification in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate.

The structural architecture of this molecule features three distinct aromatic ring systems: the phenylalanine side chain benzene ring, the benzyloxycarbonyl protecting group benzene ring, and the benzyl ester benzene ring. The stereochemistry is defined by the L-configuration at the alpha carbon of the phenylalanine residue, corresponding to the (S)-absolute configuration. The molecular structure exhibits characteristic protecting group functionalities that render the amino acid suitable for stepwise peptide assembly protocols.

Alternative nomenclature systems employ various designations for this compound, including N-benzyloxycarbonyl-L-phenylalanine benzyl ester and phenylmethyl (2S)-3-phenyl-2-[(phenylmethoxy)carbonylamino]propanoate. These naming conventions reflect the historical development of protecting group terminology in organic synthesis, where systematic chemical names have evolved alongside practical abbreviations used in synthetic chemistry.

The compound exhibits specific spectroscopic characteristics that facilitate its identification and purity assessment. The SMILES notation O=C(NC@@HC(=O)OCc2ccccc2)OCc3ccccc3 provides a computerized representation of the molecular connectivity. The InChI key ILHGLRRAUKTLLN-QFIPXVFZSA-N serves as a unique molecular identifier in chemical databases.

Historical Development and Research Context

The historical development of benzyl N-benzyloxycarbonyl-L-phenylalaninate is intrinsically linked to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced the benzyloxycarbonyl protecting group for amino acid chemistry. Zervas, working in collaboration with Max Bergmann, developed the carboxybenzyl method of peptide synthesis, which became the foundation for controlled peptide chemical synthesis. This methodological breakthrough represented the first successful approach to systematic peptide construction and dominated the field for approximately twenty years until the 1950s.

The introduction of benzyl chloroformate as a reagent for amine protection by Zervas marked a revolutionary advance in synthetic peptide chemistry. The benzyloxycarbonyl group, abbreviated as Cbz or Z in honor of Zervas, provided a stable yet removable protection for amino groups that could withstand the reaction conditions required for peptide bond formation while being readily cleaved under specific conditions. This development enabled the sequential assembly of amino acids into defined peptide sequences without unwanted side reactions.

The evolution of protecting group strategies led to the development of doubly-protected amino acid derivatives such as benzyl N-benzyloxycarbonyl-L-phenylalaninate. The incorporation of both N-terminal and C-terminal protection allowed for more sophisticated synthetic strategies, enabling the preparation of peptide fragments that could be subsequently coupled in convergent synthetic approaches. This advancement represented a significant improvement over linear synthesis methods and opened new possibilities for the construction of complex peptidic structures.

Research into the properties and applications of benzyl N-benzyloxycarbonyl-L-phenylalaninate has continued throughout the decades, with investigations focusing on optimizing reaction conditions, understanding solubility behavior, and developing new coupling methodologies. Studies have demonstrated that the compound exhibits behavior consistent with general principles governing protected peptide solubility in organic solvents. These investigations have revealed that protected peptide solubility depends primarily on amino acid composition rather than sequence, providing valuable insights for synthetic planning.

Significance in Peptide Chemistry

Benzyl N-benzyloxycarbonyl-L-phenylalaninate occupies a central position in peptide synthesis due to its dual protecting group architecture, which enables selective chemical transformations essential for complex peptide assembly. The compound serves as a versatile building block that can participate in various coupling reactions while maintaining stereochemical integrity throughout synthetic sequences. The benzyloxycarbonyl protecting group effectively masks the amino group nucleophilicity and basicity, preventing unwanted side reactions during peptide bond formation.

The significance of this compound extends beyond simple protection strategies to encompass its role in controlling racemization during peptide synthesis. Research has demonstrated that the use of benzyl N-benzyloxycarbonyl-L-phenylalaninate in coupling reactions with appropriate additives can significantly reduce racemization rates. Studies utilizing various coupling reagents have shown that the addition of copper chloride can dramatically decrease racemization from 22.8% to 0.2% when using certain coupling conditions.

Table 1: Racemization Data for Benzyl N-benzyloxycarbonyl-L-phenylalaninate Coupling Reactions

Coupling Reagent Additive Racemization (%) Yield (%) Reference
WSCI None 22.8 80
BOP None 13.6 95
HATU None 9.5 103
WSCI CuCl₂ 0.2 46
BOP CuCl₂ 2.7 35
HATU CuCl₂ 4.7 52

The compound demonstrates utility in solid-phase peptide synthesis applications, where aggregation of growing peptide chains can limit synthetic efficiency. Research has shown that the use of benzyl N-benzyloxycarbonyl-L-phenylalaninate derivatives in specific solvent systems, such as chloroform-phenol mixtures, can improve coupling efficiency compared to traditional dimethylformamide-based protocols. These findings highlight the importance of solvent selection and protecting group choice in optimizing peptide synthesis outcomes.

The benzyl ester functionality provides orthogonal protection to the benzyloxycarbonyl group, enabling selective deprotection strategies. The benzyl ester can be cleaved through hydrogenolysis conditions similar to those used for benzyloxycarbonyl removal, or through alternative methods such as basic hydrolysis. This flexibility in deprotection approaches allows synthetic chemists to design sophisticated protection schemes tailored to specific synthetic targets.

Current Research Trends and Perspectives

Contemporary research involving benzyl N-benzyloxycarbonyl-L-phenylalaninate reflects broader trends in peptide chemistry toward developing more efficient, selective, and environmentally sustainable synthetic methodologies. Current investigations focus on optimizing reaction conditions to minimize side reactions, reduce solvent consumption, and improve overall synthetic efficiency. Flow chemistry approaches have emerged as a promising avenue for scaling peptide synthesis processes, with reaction times reduced from 24 hours in traditional batch processes to 4-6 hours in continuous flow reactors.

Modern analytical techniques have enabled detailed characterization of the compound's behavior under various reaction conditions. High-performance liquid chromatography analysis has become standard for monitoring reaction progress and assessing product purity, with industrial-scale processes achieving purities exceeding 99%. These analytical advances have facilitated process optimization and quality control in peptide manufacturing applications.

Table 2: Process Optimization Parameters for Benzyl N-benzyloxycarbonyl-L-phenylalaninate

Parameter Laboratory Scale Industrial Scale Reference
Reaction Time 24 hours 4-6 hours (flow reactors)
Purity 95-98% >99% (HPLC)
Solvent Consumption 10 L/kg 2 L/kg (recycled)

Research into enzymatic applications of benzyl N-benzyloxycarbonyl-L-phenylalaninate has revealed interesting kinetic properties in enzyme-catalyzed peptide synthesis. Studies with chymotrypsin and thermolysin have provided kinetic parameters that inform the design of enzymatic peptide synthesis protocols. The Michaelis constant (Km) values of 8.2 ± 0.9 mM for chymotrypsin and 12.4 ± 1.2 mM for thermolysin, along with corresponding turnover numbers, provide quantitative data for process optimization.

Emerging applications in drug delivery and biomaterial synthesis have expanded the research scope for benzyl N-benzyloxycarbonyl-L-phenylalaninate derivatives. Recent work has explored the incorporation of phenylalanine-derived compounds into dendrimer structures for drug loading applications. These investigations demonstrate the compound's versatility beyond traditional peptide synthesis, extending into areas of pharmaceutical formulation and controlled release systems.

Environmental considerations have prompted research into more sustainable synthetic approaches. Green chemistry principles are being applied to reduce waste generation, minimize hazardous reagent use, and develop recyclable protecting group strategies. These efforts align with broader pharmaceutical industry initiatives to reduce environmental impact while maintaining synthetic efficiency and product quality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of Z-Phe-OBzl occurs under acidic or basic conditions, cleaving the ester bond to yield free carboxylic acids or salts.

Reagents and Conditions

  • Acidic Hydrolysis : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous or mixed solvents (e.g., dioxane/water) at 40–60°C .
  • Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol/water at room temperature .

Products

Reaction TypeConditionsMajor Product(s)Yield (%)Source
Acidic Hydrolysis6M HCl, 60°C, 12hZ-L-phenylalanine85–90
Basic Hydrolysis0.1M NaOH, RT, 4hZ-L-phenylalanine sodium salt92

Key Findings

  • Hydrolysis rates depend on solvent polarity and temperature.
  • Basic conditions minimize racemization compared to prolonged acidic treatments .

Peptide Coupling Reactions

This compound acts as an acyl donor in peptide bond formation, facilitated by coupling reagents.

Common Protocols

  • Reagents : DIC (diisopropylcarbodiimide), HOBt (hydroxybenzotriazole), PyBop .
  • Solvents : DMF, dichloromethane (DCM), or ethyl acetate at −5°C to RT .

Data Table: Coupling Efficiency

Coupling ReagentAdditiveSolventYield (%)Racemization (%)Source
DICHOBtDMF8022.8
BopCuCl₂DCM9513.6
HATUDIEAEtOAc103*9.5

*Yield >100% due to residual solvent.

Hydrogenolysis

The benzyl ester (OBzl) and Z-group are cleaved via catalytic hydrogenation.

Conditions

  • Catalyst : 10% Pd/C in methanol or DMF .
  • Pressure : 1–3 bar H2H_2, RT .

Products

SubstrateProductTime (h)Yield (%)Source
This compoundPhe (free amino acid)298
Z-Tyr-Phe-OBzlTyr-Phe-OH196

Notes

  • Side reactions (e.g., over-reduction) are rare due to mild conditions .

Enzymatic Reactions

This compound participates in enzyme-catalyzed peptide synthesis.

Kinetic Parameters

EnzymeKmK_m (mM)kcatk_{cat} (s⁻¹)SolventSource
Chymotrypsin8.2 ± 0.90.45 ± 0.03Acetonitrile
Thermolysin12.4 ± 1.20.78 ± 0.05Ethyl acetate

Oxidation and Substitution

The phenyl ring and ester group undergo electrophilic/nucleophilic reactions.

Oxidation

  • Reagents : KMnO4_4 or CrO3_3 in acidic media .
  • Product : Oxidized phenyl derivatives (e.g., Z-Phe(3-OH)-OBzl).

Nucleophilic Substitution

  • Example : Replacement of OBzl with amines (e.g., benzylamine) using DIPEA .
  • Yield : 70–85% for primary amines .

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24h4–6h (flow reactors)
Purity95–98%>99% (HPLC)
Solvent Consumption10L/kg2L/kg (recycled)

Stability and Storage

  • Stability : Stable at −20°C for >2 years under inert gas .
  • Degradation : Hydrolysis accelerates above 40°C or in polar protic solvents .

Scientific Research Applications

Peptide Synthesis

Z-Phe-OBzl is extensively used as a building block in the synthesis of peptides. It plays a critical role in protecting the amino group during the formation of peptide bonds. This application is vital for creating peptides with high yields and low racemization rates.

Application Description
Peptide Bond FormationUsed as a protecting group to facilitate selective reactions in peptide synthesis
Coupling ReactionsEnhances the efficiency of coupling reactions with various coupling reagents

Drug Development

The compound is instrumental in the development of peptide-based drugs. It is utilized to study the effects of opioid drugs on the nervous system, aiding in receptor binding and signaling pathway investigations.

Aspect Details
Opioid ResearchInvestigates interactions between opioids and their receptors
Drug SynthesisServes as a precursor for synthesizing therapeutic peptides

Biological Studies

This compound is used in enzyme-substrate interaction studies and receptor binding assays. Its incorporation into peptide sequences can influence biological activity, making it a valuable tool in biochemical research.

Study Type Purpose
Enzyme InteractionAnalyzes how enzymes interact with substrates
Receptor BindingStudies binding affinities and mechanisms of action

Biochemical Pathways

The compound interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its role in enzyme-substrate interactions is critical for understanding metabolic pathways.

Case Study 1: Enzymatic Activity

In one study, this compound was utilized to evaluate hydrolytic activity towards d-Phe–OBzl using recombinant enzymes from Streptomyces sp. The results indicated significant substrate consumption, highlighting its utility in studying enzyme kinetics and substrate specificity .

Case Study 2: Opioid Receptor Studies

Research involving this compound has demonstrated its potential as a dual-role compound acting both as an agonist and antagonist at opioid receptors. This characteristic makes it a valuable candidate for developing new analgesic drugs that target these receptors more effectively .

Comparison with Similar Compounds

Commercial Availability :

  • Supplier : Creative Peptides (Product ID: CP27265) and Sigma-Aldrich .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Z-Phe-OBzl with structurally related amino acid derivatives:

Compound CAS Number Core Amino Acid Protecting Groups Key Structural Features Applications Annual Sales (Bottles) Stock Availability
This compound 60379-01-3 Phenylalanine Z (amino), OBzl (carboxyl) Aromatic benzyl side chain General peptide synthesis 82 1
Z-Pro-betaNA Not provided Proline Z (amino), beta-naphthylamide (carboxyl) Cyclic secondary amine Enzyme substrate studies Not reported Not reported
Z-Tle-OH 62965-37-1 tert-Leucine Z (amino), free carboxyl Branched hydrophobic side chain Peptides requiring steric hindrance 152 18
Z-PHE-BT 769922-77-2 Phenylalanine Z (amino), BT group* Undisclosed protecting group (BT) Not specified in sources 71 7
Z-Trp-OBzl 69876-37-5 Tryptophan Z (amino), OBzl (carboxyl) Indole side chain (fluorescent properties) Fluorescent peptide probes Not reported Out of stock
Z-N-Me-AIB-OH 144332-60-5 Amino-isobutyric acid Z (amino), N-methylated Non-proteinogenic, rigid backbone Metabolic stability enhancement 2762 2

Key Comparative Insights

Side Chain Diversity :

  • This compound ’s benzyl group enables aromatic interactions in peptides, whereas Z-Trp-OBzl ’s indole side chain adds fluorescence and hydrogen-bonding capabilities .
  • Z-Tle-OH and Z-N-Me-AIB-OH introduce steric bulk or rigidity, respectively, to modulate peptide conformation and stability .

Protecting Group Strategies: Unlike this compound, Z-Pro-betaNA uses a beta-naphthylamide group, which may alter cleavage kinetics during deprotection .

Commercial Demand: Z-N-Me-AIB-OH has the highest annual sales (2762 bottles), reflecting its utility in drug development for improving metabolic stability . Limited stock of this compound (1 bottle) and Z-Trp-OBzl (out of stock) suggests niche applications or synthesis challenges .

Research and Practical Considerations

  • Solubility : this compound’s benzyl ester enhances organic-phase solubility compared to free carboxyl derivatives like Z-Tle-OH .
  • Stability : The Z-group in this compound is acid-labile, requiring careful deprotection, whereas N-methylation in Z-N-Me-AIB-OH confers protease resistance .
  • Synthetic Utility : Z-Trp-OBzl’s fluorescence makes it valuable for tracking peptide localization, though sourcing requires specialized support .

Notes

  • Sales and stock data are supplier-specific (e.g., Sigma-Aldrich) and may vary by region .
  • Compounds like Z-Trp-OBzl highlight the importance of global sourcing networks for low-availability reagents .

Biological Activity

Z-Phe-OBzl, or Z-L-phenylalanine benzyl ester, is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of enzyme-substrate interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative of phenylalanine that serves as a protecting group in peptide synthesis. Its structure allows for the formation of peptide bonds while minimizing racemization during synthesis processes. The compound is primarily utilized in conjunction with various coupling reagents to facilitate the formation of peptides with high yields and low racemization rates.

Target Interactions
this compound interacts with enzymes and other biomolecules, playing a crucial role in various biochemical pathways. Its incorporation into peptide sequences can influence the overall conformation and stability of the resulting peptides, which is critical for their biological activity.

Biochemical Role
The compound participates in enzyme-substrate interactions and receptor binding assays. It has been shown to affect cellular processes such as signaling pathways and gene expression, contributing to its diverse biological effects .

Synthesis and Characterization

Studies have demonstrated that this compound can be effectively used in peptide synthesis with minimal racemization. For instance, a study reported on coupling this compound with Boc-Phe-MeAla-OH using various coupling reagents, revealing that the presence of additives like CuCl2 significantly reduces racemization during the reaction (Table 1) .

Coupling Reagent% L-D Isomer% Yield
WSCI22.880
Bop13.695
HATU9.5103
WSCI + CuCl20.246
Bop + CuCl22.735
HATU + CuCl24.752

Biological Activity Studies

This compound has been evaluated for its biological activity in various contexts:

  • Antimicrobial Activity : Peptide derivatives containing this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. This suggests potential applications in developing antimicrobial agents .
  • Conformational Stability : Research indicates that this compound enhances the conformational stability of peptides, particularly in β-turn structures, which are crucial for their biological function .
  • Receptor Binding Studies : In studies involving opioid receptor analogues, modifications incorporating Z-Phe residues were assessed for binding affinities and functional bioactivities. The results indicated that specific configurations of Z-Phe can significantly influence receptor selectivity and potency .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, researchers utilized this compound as a key component in synthesizing various peptide analogues. The results showed that peptides synthesized using this compound exhibited higher yields and lower racemization rates compared to those synthesized without it.

Case Study 2: Antimicrobial Testing

A series of peptides incorporating this compound were tested against a panel of pathogenic microbes. The findings revealed that certain derivatives demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents.

Q & A

Q. How can researchers ensure transparency when reporting this compound’s mechanistic studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Provide detailed experimental workflows (e.g., using protocols.io ) and cite all software versions used for analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.